![molecular formula C17H19NOS B1206695 N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)
N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide is an aryl sulfide.
Scientific Research Applications
Anticancer Activity
N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide and its derivatives have been studied for their potential anticancer properties. For instance, new thiazole derivatives synthesized using similar structures have been investigated for their anticancer activity, particularly against human lung adenocarcinoma cells. One compound demonstrated high selectivity and induced apoptosis, though not as effectively as cisplatin (Evren et al., 2019).
Structural and Molecular Analysis
Studies have been conducted on the structural and molecular aspects of related compounds. For example, the conformation of N—H bonds in structures similar to N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide has been analyzed, providing insights into their geometric parameters and hydrogen bonding patterns (Gowda et al., 2007).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of similar compounds. For example, the microwave irradiation technique has been used to synthesize quinolone derivatives from N-(4-methylphenyl)acetamide, showcasing the efficiency and yield of these processes (Liu Chang-chu, 2014).
Metabolic Pathways
The metabolic pathways of related chloroacetamide herbicides in human and rat liver microsomes have been examined. This research provides insights into the metabolic activation pathway of these compounds, which may be relevant for understanding the metabolism of N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide (Coleman et al., 2000).
Environmental Interactions
Studies have looked into the environmental interactions of related compounds, such as their reception and activity in soil when affected by factors like wheat straw and irrigation. This research can inform on the environmental behavior of similar compounds (Banks & Robinson, 1986).
Molecular Conformations
Research on the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, which are structurally related to N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide, has been conducted. This research offers insights into the molecular structure and hydrogen bonding patterns (Nayak et al., 2014).
properties
Product Name |
N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide |
---|---|
Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C17H19NOS/c1-13-7-9-16(10-8-13)20-12-17(19)18-11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
YDXTWXRSXSNCPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2C |
solubility |
35.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.